3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolo[3,4-c]pyrrole moiety, and a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, including the formation of the pyridazine ring and the attachment of the trimethoxybenzoyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This could include the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
- 3-tert-Butyl-4-hydroxyanisole
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate .
Uniqueness
What sets 3-Tert-butyl-6-[5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine apart from these similar compounds is its unique combination of functional groups and structural features.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-24(2,3)19-9-10-20(26-25-19)27-11-15-13-28(14-16(15)12-27)23(29)17-7-8-18(30-4)22(32-6)21(17)31-5/h7-10,15-16H,11-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSJWSLIFXDQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=C(C(=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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